Welcome to the BenchChem Online Store!
molecular formula C6H7NOS B1332114 2-Acetyl-5-methylthiazole CAS No. 59303-17-2

2-Acetyl-5-methylthiazole

Cat. No. B1332114
M. Wt: 141.19 g/mol
InChI Key: ZGOBPVBSAXXNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07598258B2

Procedure details

Commercially available 5-methyl-1,3-thiazole (218 mg) was dissolved in tetrahydrofuran (5 ml) to prepare a solution which was then cooled to −78° C. A hexane solution (1.56 M) (1.4 ml) of n-butyllithium was slowly added to the cooled solution over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. N-Methoxy-N-methylacetamide (206 mg) was dissolved in tetrahydrofuran (2 ml) to prepare a solution which was then slowly added thereto over a period of 10 min, followed by stirring at −78° C. for 2 hr. The cooling bath was removed, an aqueous saturated ammonium chloride solution (5 ml) was added, and the mixture was stirred for 30 min. Further, water (5 ml) was added thereto, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed, and the residue was purified by chromatography on silica gel using hexane/ethyl acetate for development to give the title compound (267 mg, 86%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
206 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:6][CH:5]=[N:4][CH:3]=1.CCCCCC.C([Li])CCC.CON(C)[C:21](=[O:23])[CH3:22]>O1CCCC1>[CH3:1][C:2]1[S:6][C:5]([C:21](=[O:23])[CH3:22])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
218 mg
Type
reactant
Smiles
CC1=CN=CS1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
206 mg
Type
reactant
Smiles
CON(C(C)=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a solution which
CUSTOM
Type
CUSTOM
Details
to prepare a solution which
ADDITION
Type
ADDITION
Details
was then slowly added
WAIT
Type
WAIT
Details
over a period of 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
by stirring at −78° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
an aqueous saturated ammonium chloride solution (5 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Further, water (5 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CN=C(S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 267 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.